molecular formula C21H24O6 B589318 Tetrahydro Curcumin-d6 CAS No. 1794898-13-7

Tetrahydro Curcumin-d6

Cat. No. B589318
CAS RN: 1794898-13-7
M. Wt: 378.454
InChI Key: LBTVHXHERHESKG-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrocurcumin-d6 is a deuterium-labeled Tetrahydrocurcumin . Tetrahydrocurcumin is a Curcuminoid which displays inhibitory activity for CYP2C9 and CYP3A4 . It is a colorless compound and a major metabolite of curcumin , which is known to possess antioxidant activity and inhibitory effects on tertiary butyl hydroperoxide-induced lipid peroxidation .


Synthesis Analysis

The synthesis of Tetrahydrocurcumin-d6 was carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .


Molecular Structure Analysis

Structural modification of curcumin represents a strategy to improve its stability, water solubility, pharmaceutical properties, and bioactivity . Numerous structural analogues of curcumin, including curcuminoids, have been developed .


Chemical Reactions Analysis

Curcumin is known to undergo various chemical reactions that have biological relevance like nucleophilic addition reactions, and metal chelation . It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .

Scientific Research Applications

Anti-Inflammatory Activity

Tetrahydrocurcumin, the most abundant curcumin transformation product in biological systems, has been found to have improved anti-inflammatory activity and higher bioavailability than curcumin . In a study, tetrahydrocurcumin inhibited TNF-α and IL-6 production . Several tetrahydrocurcumin derivatives also showed inhibition of TNF-α, IL-6, and PGE 2 production .

Disease Prevention and Treatment

Tetrahydrocurcumin (THC), a major active metabolite of curcumin, has been shown to have a wide range of biological activities and significant treatment effects on various diseases . It has higher bioavailability and stability than curcumin, making it a promising candidate for pharmacological applications .

Neurological Disorders

THC has been found to have potential therapeutic effects on neurological disorders . The mechanisms of these effects involve the modulation of various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB .

Metabolic Syndromes

THC has also been shown to have treatment effects on metabolic syndromes . The pharmacological effects of THC in this area involve the modulation of PI3K/Akt/mTOR and AMPK signaling pathways .

Cancers

Research has indicated that THC has potential therapeutic effects on various types of cancers . The mechanisms of these effects involve the modulation of Wnt/β-catenin signaling pathway .

Inflammatory Diseases

THC has been found to have potential therapeutic effects on inflammatory diseases . The mechanisms of these effects involve the modulation of NF-κB and Nrf2 signaling pathways .

Antioxidant Evaluation

Tetrahydrocurcumin-loaded ultradeformable nanovesicular cream has been formulated and optimized for antioxidant evaluation . The optimized THC-TF suspension showed a vesicle size of 212 ± 4.78 nm, a zeta potential of –40.3 mV, and percentage entrapment efficiency of 83.74 ± 0.21 .

Mechanism of Action

Target of Action

Tetrahydro Curcumin-d6 (THC), a major active metabolite of curcumin, has been found to interact with various targets in the body. These include MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . These targets play crucial roles in cellular signaling, inflammation, and oxidative stress responses .

Mode of Action

THC acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

THC affects several biochemical pathways. It has been shown to suppress the TAK1-NF-κB pathway , which plays a significant role in inflammation and cancer . It also modulates other pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin , which are involved in cell growth, inflammation, oxidative stress, and other cellular processes .

Pharmacokinetics

The pharmacokinetics of THC is superior to that of curcumin. Curcumin, due to its poor systemic bioavailability, is rapidly metabolized and eliminated from the body . Thc, being a major active metabolite of curcumin, hashigher bioavailability and stability than curcumin . This makes THC a more effective therapeutic agent.

Result of Action

The molecular and cellular effects of THC’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 . It also suppresses the expression of cyclooxygenase 2 (COX-2) , a key enzyme involved in inflammation . Moreover, THC has been found to have anti-cancerous effects , with studies showing its ability to decrease cell proliferation and increase apoptosis .

Action Environment

The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the formulation of THC can affect its bioavailability and therapeutic efficacy . Furthermore, the presence of other compounds can influence the anti-inflammatory activity of THC . Therefore, the action environment plays a crucial role in the effectiveness of THC.

Safety and Hazards

While specific safety and hazards related to Tetrahydrocurcumin-d6 are not mentioned in the search results, it is generally advised to avoid formation of dust and contact with skin and eyes during handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro Curcumin-d6 involves the reduction of Curcumin-d6 using a suitable reducing agent.", "Starting Materials": [ "Curcumin-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)" ], "Reaction": [ "Dissolve Curcumin-d6 in methanol", "Add a catalytic amount of acetic acid to the solution", "Add sodium borohydride to the solution slowly while stirring", "Maintain the temperature of the reaction mixture at 0-5°C", "Stir the reaction mixture for 1-2 hours", "Quench the reaction by adding water", "Extract the product using a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Tetrahydro Curcumin-d6-d6" ] }

CAS RN

1794898-13-7

Product Name

Tetrahydro Curcumin-d6

Molecular Formula

C21H24O6

Molecular Weight

378.454

IUPAC Name

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione

InChI

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3

InChI Key

LBTVHXHERHESKG-WFGJKAKNSA-N

SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O

synonyms

1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6;  HZIV 81-2-d6;  NSC 687845-d6;  Sabiwhite-d6;  Tetrahydrodiferuloylmethane-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.